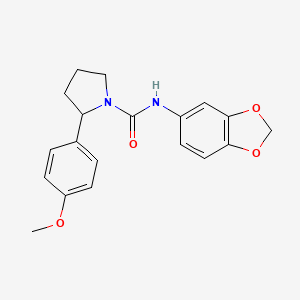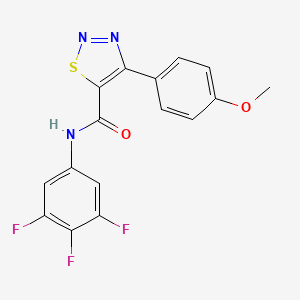
N'-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Indole-3-furohydrazide and is a derivative of indole, which is a heterocyclic organic compound.
Wirkmechanismus
The mechanism of action of N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to exhibit potent anti-cancer properties, making it a promising candidate for cancer therapy. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy.
Zukünftige Richtungen
There are several future directions for research on N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide. One area of research could focus on optimizing its use in cancer therapy. This could involve studying its mechanism of action in more detail and identifying ways to enhance its anti-cancer properties. Another area of research could focus on its potential applications in the treatment of inflammatory diseases. This could involve studying its anti-inflammatory properties in more detail and identifying ways to optimize its use in the treatment of these diseases. Finally, future research could also focus on developing more efficient synthesis methods for this compound to make it more accessible to researchers.
Synthesemethoden
The synthesis of N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide is a complex process that involves the reaction of indole-3-carboxaldehyde with methyl furoate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-3-ylmethylene)-2-methyl-3-furohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-cancer properties, making it a promising candidate for cancer therapy. It has also been studied for its anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-12(6-7-20-10)15(19)18-17-9-11-8-16-14-5-3-2-4-13(11)14/h2-9,16H,1H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMQWBRDIZCABQ-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1H-indol-3-ylmethylidene]-2-methylfuran-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1-hydroxyethyl)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5976396.png)
![N-({1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5976402.png)
![1-(3-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B5976421.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide](/img/structure/B5976422.png)
![methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5976426.png)
![3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B5976438.png)
![1-{4-[(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5976446.png)

![9-(4-methoxyphenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5976458.png)
![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide](/img/structure/B5976462.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B5976466.png)

![N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide](/img/structure/B5976498.png)
![2-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5976505.png)